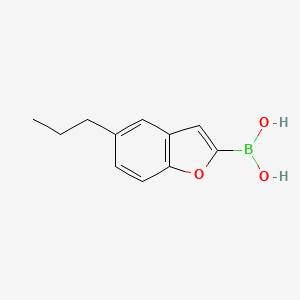

(5-Propylbenzofuran-2-yl)boronic acid

Beschreibung

Significance of Benzofuran (B130515) Scaffolds in Modern Organic Synthesis

The benzofuran moiety, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a prominent structural motif found in a wide array of natural products and synthetic compounds. wisdomlib.orgnih.gov This scaffold is of significant interest to medicinal chemists due to the diverse pharmacological activities exhibited by benzofuran derivatives. nih.govnih.gov These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. wisdomlib.orgmedcraveonline.com The presence of the benzofuran core in a molecule can significantly influence its biological activity, making it a privileged scaffold in drug discovery. nih.gov Consequently, the development of synthetic methods to create novel benzofuran-containing molecules is an active area of research. nih.govorganic-chemistry.orgnih.gov

Role of Arylboronic Acids as Versatile Synthetic Intermediates and Building Blocks

Arylboronic acids, characterized by an aromatic ring bonded to a B(OH)2 group, are exceptionally useful reagents in organic synthesis. youtube.com Their claim to fame is their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an arylboronic acid and an organic halide, providing a powerful and reliable method for constructing biaryl and other complex molecular architectures. libretexts.orgmdpi.com

The utility of arylboronic acids stems from their favorable properties: they are generally stable, crystalline solids that are easy to handle and are compatible with a wide range of functional groups. youtube.com Furthermore, the byproducts of reactions involving boronic acids are typically non-toxic and easily removed, making them environmentally benign reagents. libretexts.org

Specific Focus on Benzofuran-2-ylboronic Acid Derivatives within the Heteroarylboronic Acid Landscape

Within the broader class of heteroarylboronic acids, benzofuran-2-ylboronic acid derivatives, such as (5-Propylbenzofuran-2-yl)boronic acid, represent a specialized and valuable subset. These compounds serve as crucial building blocks for the synthesis of more complex molecules that feature the benzofuran scaffold. The boronic acid group at the 2-position of the benzofuran ring allows for the regioselective introduction of various substituents at this site through cross-coupling reactions. nih.gov

The synthesis of 5-substituted benzofuran-2-ylboronic acids can be achieved through various synthetic routes, often involving the initial construction of the substituted benzofuran ring followed by the introduction of the boronic acid moiety. researchgate.net These derivatives are instrumental in the modular synthesis of complex benzofuran-containing targets, enabling the systematic exploration of structure-activity relationships in medicinal chemistry and the development of novel materials with tailored properties. The reactivity of the boronic acid allows for the coupling with a diverse range of partners, leading to the creation of libraries of compounds for biological screening. acs.org

Below is a data table summarizing the key attributes of the chemical entities discussed:

| Compound Name | Chemical Class | Key Features |

| This compound | Heteroarylboronic Acid | Contains a 5-propyl substituted benzofuran scaffold and a reactive boronic acid group at the 2-position. |

| Benzofuran | Heterocyclic Compound | A bicyclic aromatic compound consisting of a fused benzene and furan ring; a privileged scaffold in medicinal chemistry. wisdomlib.orgnih.gov |

| Arylboronic Acid | Organoboron Compound | An aromatic compound containing a boronic acid functional group (-B(OH)2); a key reagent in Suzuki-Miyaura cross-coupling reactions. youtube.com |

Detailed Research Findings

While specific research exclusively focused on this compound is limited, the general chemical literature provides a strong basis for understanding its synthesis and reactivity. The synthesis of 5-substituted benzofurans is well-established, often proceeding through the coupling of a substituted phenol (B47542) with an alkyne, followed by cyclization. organic-chemistry.org Once the 5-propylbenzofuran is obtained, the introduction of the boronic acid group at the 2-position can be accomplished through a metal-halogen exchange reaction with a 2-halobenzofuran precursor, followed by quenching with a borate (B1201080) ester.

The primary application of this compound is expected to be in Suzuki-Miyaura cross-coupling reactions. In a typical reaction, it would be coupled with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base to form a 2,5-disubstituted benzofuran derivative. This powerful synthetic strategy allows for the construction of a wide range of complex molecules with potential applications in medicinal chemistry and materials science.

The table below outlines a plausible synthetic application of this compound:

| Reaction | Reactants | Catalyst/Reagents | Product |

| Suzuki-Miyaura Coupling | This compound, Aryl Halide (Ar-X) | Palladium Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 2-Aryl-5-propylbenzofuran |

Eigenschaften

Molekularformel |

C11H13BO3 |

|---|---|

Molekulargewicht |

204.03 g/mol |

IUPAC-Name |

(5-propyl-1-benzofuran-2-yl)boronic acid |

InChI |

InChI=1S/C11H13BO3/c1-2-3-8-4-5-10-9(6-8)7-11(15-10)12(13)14/h4-7,13-14H,2-3H2,1H3 |

InChI-Schlüssel |

ZGVWCHMFANHQGA-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC2=C(O1)C=CC(=C2)CCC)(O)O |

Herkunft des Produkts |

United States |

Reactivity and Mechanistic Aspects of 5 Propylbenzofuran 2 Yl Boronic Acid in Carbon Carbon Bond Formation

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures. nih.govwikipedia.orgnih.gov (5-Propylbenzofuran-2-yl)boronic acid, as an organoboron compound, is a valuable partner in these palladium-catalyzed reactions, enabling the synthesis of complex benzofuran (B130515) derivatives. The reaction's success stems from the mild conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acids. researchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. yonedalabs.comlibretexts.org The cycle comprises three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the coupling partner (e.g., an aryl halide), forming a square-planar Pd(II) complex. yonedalabs.comlibretexts.org

Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. rsc.org For this to occur efficiently, the boronic acid, such as this compound, must be activated by a base. organic-chemistry.org A base, typically a hydroxide (B78521) like sodium or potassium hydroxide, reacts with the boronic acid to form a more nucleophilic "ate" complex, such as a borate (B1201080) anion [R-B(OH)₃]⁻. deepdyve.com This activated species then readily transfers its organic moiety (the 5-propylbenzofuran-2-yl group) to the Pd(II) complex, displacing the halide or triflate ligand. rsc.orgdeepdyve.com The role of the base is therefore not just to facilitate the reaction but to generate the active transmetalating species. deepdyve.com

Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final C-C bond of the product. libretexts.org This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

The entire process is a cycle that catalytically generates the desired biaryl product from an organohalide and an organoboron compound.

The Suzuki-Miyaura reaction is highly versatile, and this compound can be coupled with a wide array of electrophilic partners. nih.govrsc.org The scope includes various aryl and heteroaryl compounds functionalized with different leaving groups.

Aryl Halides : Aryl iodides, bromides, and chlorides are common substrates. The reactivity order is generally I > Br > Cl, reflecting the bond strength of the carbon-halogen bond. While iodides and bromides are highly reactive, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) ligands, have made the coupling of less reactive aryl chlorides efficient. nih.gov

Aryl Triflates : Aryl triflates (Ar-OTf) are excellent alternatives to halides and are often used when the corresponding halide is not readily available. snnu.edu.cn They are highly reactive in oxidative addition.

Heteroaryl Halides : The reaction is not limited to carbocyclic aromatic systems. A broad range of heteroaryl halides, including those based on pyridine, furan (B31954), thiophene, and indole (B1671886), can be successfully coupled. nih.govnih.govrsc.org This is particularly important for synthesizing molecules with pharmaceutical or material science applications. nih.gov

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields for specific combinations of substrates. researchgate.net

| Electrophilic Partner | Leaving Group (X) | General Reactivity | Typical Catalyst System |

|---|---|---|---|

| Aryl Halide | I, Br, Cl | High to Moderate (I > Br > Cl) | Pd(OAc)₂, Pd(PPh₃)₄ with phosphine ligands |

| Aryl Triflate | OTf | High | Pd(OAc)₂, Pd₂(dba)₃ |

| Heteroaryl Halide | I, Br, Cl | Variable, depends on heterocycle | Pd(OAc)₂ or Pd₂(dba)₃ with specialized ligands (e.g., SPhos, RuPhos) |

A primary application of using this compound in Suzuki-Miyaura coupling is the synthesis of more complex, substituted benzofuran derivatives. mdpi.comscienceopen.comresearchgate.net The benzofuran core is a privileged structure found in many natural products and biologically active compounds. scienceopen.comnih.gov

By coupling this compound with various aryl or heteroaryl halides, novel 2-arylbenzofuran structures can be constructed. mdpi.com Similarly, coupling a different benzofuran halide, such as methyl 5-bromobenzofuran-2-carboxylate, with various arylboronic acids allows for substitution at the 5-position of the benzofuran ring. researchgate.netresearchgate.net This modular approach provides a powerful tool for building libraries of complex molecules for drug discovery and materials science, allowing for systematic modification of the substituents on the benzofuran scaffold. mdpi.commdpi.com

While boronic acids are the most common organoboron reagents in Suzuki-Miyaura reactions, their corresponding esters, such as pinacol (B44631) or neopentyl esters, are also widely used. ed.ac.uk There are key differences in their properties and reactivity.

Reactivity : Generally, boronic acids are considered more reactive than boronic esters. researchgate.net This is attributed to the higher Lewis acidity of the boron center in boronic acids, which facilitates the formation of the reactive boronate "ate" complex upon addition of a base. ed.ac.uk The oxygen lone pairs in boronic esters are more readily conjugated into the electron-deficient boron center, reducing its Lewis acidity. ed.ac.uk

Stability : Boronic esters exhibit significantly greater chemical stability than boronic acids. ed.ac.uknih.gov Boronic acids can be prone to decomposition via protodeboronation (cleavage of the C-B bond by a proton source) or formation of cyclic anhydride (B1165640) trimers (boroxines). nih.gov Boronic esters are often stable enough to be purified by column chromatography and are less susceptible to these degradation pathways. ed.ac.uk

Mechanism : While it was once thought that boronic esters must first hydrolyze to the corresponding boronic acid to react, recent studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis. nih.govillinois.edu In some cases, depending on the specific ester used, direct transmetalation from the ester can lead to significant rate enhancements compared to the corresponding boronic acid. nih.gov

The choice between a boronic acid and a boronic ester often involves a trade-off between reactivity and stability, depending on the specific requirements of the synthesis.

| Property | Boronic Acids (R-B(OH)₂) | Boronic Esters (e.g., Pinacol Ester) |

|---|---|---|

| Reactivity | Generally higher due to greater Lewis acidity. researchgate.net | Generally lower, but can be highly effective. ed.ac.uk |

| Stability | Prone to protodeboronation and boroxine (B1236090) formation. nih.gov | More stable; often purifiable by chromatography. ed.ac.uknih.gov |

| Handling | Often crystalline solids. | Can be liquids or solids; soluble in apolar solvents. ed.ac.uk |

| Transmetalation Pathway | Via boronate [R-B(OH)₃]⁻ complex. deepdyve.com | Can occur directly or after hydrolysis. nih.govillinois.edu |

Nickel-Catalyzed Cross-Coupling Reactions

While palladium is the most common catalyst for cross-coupling reactions, nickel has emerged as a powerful and often more cost-effective alternative. organic-chemistry.org Nickel catalysts can perform similar transformations to palladium and also enable unique reactivity, such as the activation of typically unreactive chemical bonds. nih.govacs.org

One of the significant challenges in organic chemistry is the activation of strong carbon-fluorine (C-F) bonds. rsc.org These bonds are generally unreactive in palladium-catalyzed cross-coupling reactions. However, nickel-based catalytic systems have been developed that can effectively cleave aromatic C-F bonds and participate in cross-coupling reactions. nih.govbeilstein-archives.org

In the context of benzofurans, studies have shown that 2-fluorobenzofurans can undergo efficient nickel-catalyzed defluorinative cross-coupling with arylboronic acids. beilstein-journals.orgresearchgate.netresearchgate.net This reaction allows for the synthesis of 2-arylbenzofurans from readily available fluoroaromatic precursors. beilstein-archives.org

The proposed mechanism for this transformation involves:

Formation of a Nickelacyclopropane Intermediate : A low-valent nickel(0) species reacts with the 2-fluorobenzofuran to form a nickelacyclopropane intermediate. nih.govbeilstein-journals.org

β-Fluorine Elimination and Transmetalation : This key intermediate facilitates a formal oxidative addition. The strong interaction between fluorine and the boron of the arylboronic acid likely promotes a simultaneous β-fluorine elimination and transmetalation event, transferring the aryl group from the boron to the nickel center. nih.govresearchgate.net

Reductive Elimination : The resulting diarylnickel(II) complex undergoes reductive elimination to yield the 2-arylbenzofuran product and regenerate the active nickel(0) catalyst. researchgate.net

This methodology provides an orthogonal approach to traditional cross-coupling, enabling the selective functionalization of C-F bonds in the presence of other C-halogen bonds (e.g., C-Br), which are more reactive under palladium catalysis. nih.govresearchgate.net

Copper-Promoted Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

The Chan-Lam coupling reaction is a powerful method for forming aryl-heteroatom bonds, specifically C-N, C-O, and C-S bonds. wikipedia.orgalfa-chemistry.com This copper-promoted or -catalyzed reaction utilizes arylboronic acids like this compound as the aryl source to couple with N-H or O-H containing compounds, such as amines, phenols, amides, and azoles. wikipedia.orgalfa-chemistry.comorganic-chemistry.org A significant advantage of this methodology is its operational simplicity, as reactions can often be conducted at room temperature and are tolerant of air and moisture. wikipedia.orgalfa-chemistry.com

The mechanism of the Chan-Lam coupling is complex and not entirely resolved, but a general pathway is widely accepted. wikipedia.org The reaction can proceed through either a Cu(II) or Cu(III) catalytic cycle. In a common mechanistic proposal, a Cu(II) salt, such as copper(II) acetate (B1210297), first coordinates with the amine or alcohol substrate. alfa-chemistry.comnrochemistry.com This is followed by transmetalation with the arylboronic acid, where the 5-propylbenzofuran-2-yl group would be transferred to the copper center to form an aryl-copper(II) intermediate. nrochemistry.com

From this intermediate, two pathways are suggested. One involves the disproportionation of two aryl-copper(II) species to generate a key aryl-copper(III) complex and a Cu(I) species. nrochemistry.com This high-valent Cu(III) intermediate then undergoes rapid reductive elimination to form the desired C-N or C-O bond and a Cu(I) species. wikipedia.orgnrochemistry.com Alternatively, the aryl-copper(II) intermediate could undergo direct reductive elimination, though this is often considered slower. thieme-connect.com The resulting Cu(I) species is then re-oxidized to Cu(II) by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle. organic-chemistry.orgnrochemistry.com

| Entry | N-H/O-H Substrate | Arylboronic Acid | Copper Source | Base/Additive | Yield (%) |

| 1 | Benzimidazole | p-Tolylboronic acid | Cu(OAc)₂ | Pyridine | 90 |

| 2 | Pyrrole (B145914) | Phenylboronic acid | Cu(OAc)₂ | Pyridine | 93 |

| 3 | Indole | Phenylboronic acid | Cu(OAc)₂ | Pyridine | 80 |

| 4 | Aniline | Phenylboronic acid | Cu(OAc)₂ | Et₃N | 84 |

| 5 | Phenol (B47542) | Phenylboronic acid | Cu(OAc)₂ | Pyridine | 78 |

Table 2: Representative Examples of Chan-Lam Cross-Coupling Reactions. Data sourced from wikipedia.orgthieme-connect.com.

Conjugate Addition Reactions

Arylboronic acids are effective nucleophiles in 1,4-conjugate addition (Michael addition) reactions to α,β-unsaturated systems, a fundamental C-C bond-forming strategy. This compound can be utilized in these transformations, which are often catalyzed by transition metals to achieve high efficiency and stereocontrol.

Palladium-catalyzed asymmetric conjugate additions represent a versatile method for the enantioselective arylation of α,β-unsaturated acceptors. nih.gov This reaction is particularly valuable for synthesizing chiral heterocyclic molecules, such as flavanones and quinolones, which are prevalent in medicinally relevant compounds. nih.govcaltech.edu The use of stable and readily available arylboronic acids as nucleophiles makes this method highly practical, as the reactions often tolerate both oxygen and moisture. nih.govcaltech.edu

In a typical system, a catalyst is formed in situ from a palladium(II) source, like Pd(OCOCF₃)₂, and a chiral ligand, such as (S)-tBuPyOX (a pyridinooxazoline ligand). caltech.edunih.gov This catalytic system facilitates the addition of the aryl group from an arylboronic acid to heterocyclic acceptors like chromones and 4-quinolones. nih.govcaltech.edu The reaction proceeds under mild conditions and provides access to a diverse range of asymmetric products in good yields and with high enantioselectivity. nih.gov This approach is notable for avoiding the need for harsh reagents or silver salt additives that are sometimes required in other conjugate addition protocols. nih.gov

While the previous section focused on 1,4-addition, arylboronic acids can also participate in 1,2-addition reactions, particularly to dicarbonyl compounds. A noteworthy application is the ruthenium-catalyzed enantioselective 1,2-addition of arylboronic acids to benzofuran-2,3-diones. geneseo.edu This reaction provides an efficient route to chiral 3-aryl-3-hydroxybenzofuran-2-ones, which are valuable structures containing a quaternary stereocenter. geneseo.edu

The reaction is effectively catalyzed by a combination of a ruthenium precursor, such as RuCl₂(PPh₃)₃, and a chiral bidentate phosphoramidite (B1245037) ligand like (R,R)-Me-BIPAM. geneseo.edu The addition of a small amount of acetonitrile (B52724) has been found to be beneficial for achieving high enantioselectivities. geneseo.edu This catalytic system tolerates a variety of functional groups on the arylboronic acid partner, allowing for the synthesis of a library of optically active benzofuranone derivatives with up to 96% enantiomeric excess (ee). geneseo.edu This transformation represents the first catalytic asymmetric 1,2-addition of arylboronic acids to this class of diones, highlighting a novel strategy for constructing complex chiral molecules. geneseo.edu

| Entry | Acceptor | Arylboronic Acid | Catalyst System | Product Type | Yield (%) | ee (%) |

| 1 | Chromone | Phenylboronic acid | Pd(OCOCF₃)₂ / (S)-tBuPyOX | Flavanone | 91 | 90 |

| 2 | 4-Quinolone | 4-Methoxyphenylboronic acid | Pd(OCOCF₃)₂ / (S)-tBuPyOX | 4-Quinolone derivative | 85 | 92 |

| 3 | Benzofuran-2,3-dione | Phenylboronic acid | RuCl₂(PPh₃)₃ / (R,R)-Me-BIPAM | 3-Aryl-3-hydroxybenzofuran-2-one | 95 | 94 |

| 4 | Benzofuran-2,3-dione | 4-Fluorophenylboronic acid | RuCl₂(PPh₃)₃ / (R,R)-Me-BIPAM | 3-Aryl-3-hydroxybenzofuran-2-one | 93 | 96 |

Table 3: Examples of Palladium- and Ruthenium-Catalyzed Addition Reactions with Arylboronic Acids. Data sourced from nih.govgeneseo.edu.

Direct C-H Arylation Reactions

Direct C-H arylation is a highly atom-economical strategy that avoids the need for pre-functionalization (e.g., halogenation) of one of the coupling partners. Arylboronic acids are frequently employed as the arylating agent in these transformations.

The direct C-H arylation of electron-deficient heterocycles (e.g., protonated pyridines, quinolines) with arylboronic acids like this compound provides a powerful and streamlined route to valuable biarylheterocycles. nih.govnih.gov One established method for this transformation employs a silver(I)-catalyzed process that operates via a radical mechanism reminiscent of the Minisci reaction. nih.govbsb-muenchen.de

This reaction is typically carried out at room temperature using catalytic silver(I) nitrate (B79036) and a stoichiometric persulfate co-oxidant (like K₂S₂O₈ or (NH₄)₂S₂O₈). nih.govnih.gov The proposed mechanism involves the generation of an aryl radical from the arylboronic acid. The persulfate oxidant facilitates the single-electron oxidation of the boronic acid, leading to the formation of the 5-propylbenzofuran-2-yl radical. This nucleophilic aryl radical then adds to the electron-deficient heterocyclic ring. nih.gov The resulting radical cation intermediate is subsequently oxidized and deprotonated to rearomatize, yielding the final arylated heterocycle. nih.gov This method is valued for its operational simplicity, broad substrate scope, high functional group tolerance, and use of inexpensive reagents. nih.govnih.gov

| Entry | Heterocycle | Arylboronic Acid | Reagents | Yield (%) |

| 1 | Lepidine | Phenylboronic acid | AgNO₃ (cat.), K₂S₂O₈ | 81 |

| 2 | Pyridine | 4-Methoxyphenylboronic acid | AgNO₃ (cat.), K₂S₂O₈ | 88 |

| 3 | Quinine | Phenylboronic acid | AgNO₃ (cat.), (NH₄)₂S₂O₈ | 70 |

| 4 | Isoquinoline | 4-Chlorophenylboronic acid | AgNO₃ (cat.), K₂S₂O₈ | 75 |

Table 4: Examples of Direct C-H Arylation of Electron-Deficient Heterocycles. Data sourced from nih.gov.

Ruthenium-Catalyzed C2-H Arylation of Indoles and Pyrroles

The direct C-H arylation of heterocycles represents a powerful and atom-economical strategy for the synthesis of complex molecular architectures. Ruthenium-catalyzed reactions have emerged as a robust method for the C2-H arylation of indoles and pyrroles using arylboronic acids, such as this compound, as the coupling partners. nih.govnih.gov This transformation typically proceeds under oxidative conditions, employing a ruthenium catalyst, an oxidant, and often an additive to facilitate the catalytic cycle.

The general mechanism for this reaction involves several key steps. Initially, a ruthenium(II) precatalyst, often [RuCl2(p-cymene)]2, is activated. The catalytic cycle is believed to involve a C-H activation/metalation step, where the ruthenium center interacts with the C2-position of the indole or pyrrole ring to form a ruthenacyclic intermediate. nih.govresearchgate.net Mechanistic studies suggest that this metalation likely occurs through an electrophilic attack by the ruthenium center rather than through a concerted metalation-deprotonation pathway. nih.gov

The scope of this reaction is broad, tolerating a wide variety of functional groups on both the indole/pyrrole and the boronic acid coupling partner. nih.gov This includes electron-donating and electron-withdrawing groups, as well as halides, which allows for subsequent downstream functionalization. nih.govnih.gov The use of this compound would be expected to proceed efficiently, providing access to complex heterocyclic structures relevant in medicinal chemistry and materials science.

| Catalyst System Component | Typical Reagent/Condition | Role in Reaction |

| Ruthenium Precatalyst | [RuCl2(p-cymene)]2 | Source of the active Ru(II) catalyst |

| Arylating Agent | This compound | Provides the aryl group for coupling |

| Heterocycle | Indole or Pyrrole derivatives | Substrate for C-H activation |

| Oxidant | Cu(OAc)2·H2O, AgSbF6 | Facilitates the oxidative catalytic cycle |

| Solvent | Isopropanol, THF/H₂O | Reaction medium |

| Temperature | 80-120 °C | Provides thermal energy for the reaction |

Homologation Reactions of sp²-Hybridized Boronic Acids

Homologation reactions of boronic acids provide a powerful method for the insertion of a single carbon atom into a carbon-boron bond, effectively converting an arylboronic acid into a benzylboronic acid derivative. For an sp²-hybridized boronic acid like this compound, this transformation yields the corresponding benzylic boronic ester, a valuable building block in organic synthesis. acs.orgst-andrews.ac.uk

A modern approach to this transformation involves a palladium-catalyzed cross-coupling reaction. In this method, the arylboronic acid is coupled with a halomethylboronic acid pinacol ester (e.g., bromomethylboron pinacolate, BrCH₂Bpin) which acts as a carbenoid equivalent. acs.orgst-andrews.ac.uk This process avoids the use of stoichiometric organometallic reagents, which was a feature of classical homologation methods developed by Matteson.

The mechanism is understood to proceed via a standard Suzuki-Miyaura cross-coupling catalytic cycle. Key steps include:

Oxidative Addition : The palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the halomethylboronic acid ester. This step is remarkably facile due to an "α-boryl effect," where the adjacent boryl group enhances the reactivity of the C-Br bond. acs.org

Transmetalation : The aryl group from this compound is transferred from the boron atom to the palladium center. This step requires a base to activate the boronic acid, forming a boronate species.

Reductive Elimination : The two organic fragments on the palladium center (the aryl group and the methyleneboronate group) couple, and the resulting benzylboronic ester product is released from the palladium, regenerating the active Pd(0) catalyst. acs.org

This method demonstrates high functional group tolerance on the arylboronic acid partner. st-andrews.ac.uk The resulting benzylboronic esters are versatile intermediates that can be used in subsequent cross-coupling reactions to form diarylmethanes, which are important structural motifs in many pharmaceutical compounds. acs.org

| Step | Description | Key Intermediate |

| 1. Oxidative Addition | Pd(0) inserts into the C-Br bond of BrCH₂Bpin. | Br-Pd(II)-CH₂Bpin |

| 2. Transmetalation | The benzofuranyl group is transferred to the Pd(II) center. | (Benzofuranyl)-Pd(II)-CH₂Bpin |

| 3. Reductive Elimination | C-C bond formation releases the product and regenerates Pd(0). | (5-Propylbenzofuran-2-ylmethyl)boronic ester |

Other Electrophilic Reactions Involving Boronic Acids (e.g., Petasis Reaction, Electrophilic Allyl Shifts)

Beyond their well-known role in cross-coupling reactions, boronic acids like this compound participate in a variety of other transformations involving electrophilic species.

Petasis Reaction: The Petasis reaction, or borono-Mannich reaction, is a versatile three-component reaction between an amine, a carbonyl compound (often an α-hydroxy aldehyde or glyoxylic acid), and an organoboronic acid. organic-chemistry.orgwikipedia.org This reaction provides a direct route to substituted amines, including valuable α-amino acids. organic-chemistry.org Heteroarylboronic acids, including 2-benzofuranylboronic acid, are effective nucleophilic partners in this transformation.

The mechanism is thought to proceed through the formation of an iminium ion from the condensation of the amine and the carbonyl component. Simultaneously, the boronic acid reacts with the hydroxyl group of the α-hydroxy aldehyde or a similar Lewis basic site, forming a reactive boronate "ate" complex. mdpi.com The key step involves the intramolecular transfer of the benzofuranyl group from the boron atom to the electrophilic carbon of the iminium ion. organic-chemistry.org This irreversible transfer drives the reaction to completion and results in the formation of a new carbon-carbon bond. organic-chemistry.org

Electrophilic Allyl Shifts: While arylboronic acids themselves are not typically nucleophilic enough to react with many electrophiles, they can be readily converted into more potent nucleophiles. The addition of an organolithium reagent to an allylboronic ester (which can be derived from the corresponding boronic acid) generates a highly nucleophilic allylboronate "ate" complex. acs.org

This "switched on" nucleophile can then react with a broad range of electrophiles in an Sₑ2' fashion (an electrophilic allylic shift). acs.org This process involves the attack of the γ-carbon of the allyl group on the electrophile, with concomitant cleavage of the carbon-boron bond. The reaction proceeds with high regioselectivity and stereospecificity. This methodology allows for the stereospecific synthesis of complex molecules containing functionalities that are otherwise difficult to install. Although this reaction applies to allylboronates, the underlying principle of activating a boronic acid derivative towards electrophiles is a key concept in organoboron chemistry.

Protodeboronation Pathways and Stability Considerations for Heteroarylboronic Acids

A significant consideration when using heteroarylboronic acids, including this compound, is their stability towards protodeboronation. This process involves the cleavage of the C-B bond and its replacement with a C-H bond, consuming the boronic acid and reducing the efficiency of the desired reaction. ed.ac.uknih.gov This decomposition pathway is particularly relevant under the aqueous basic conditions often employed in cross-coupling reactions. ed.ac.uk

The mechanism of protodeboronation is highly dependent on the pH of the medium. nih.gov Under basic conditions, the boronic acid exists in equilibrium with its more reactive tetrahedral boronate anion, ArB(OH)₃⁻. This boronate species is more susceptible to electrophilic attack by a proton source (like water). ed.ac.uk

Kinetic studies have revealed several distinct pathways for protodeboronation: nih.govnih.gov

Direct Protodeboronation: The arylboronate anion can undergo direct protonolysis. The rate of this process is influenced by the electronic properties of the aryl group. Electron-deficient heteroarylboronic acids are generally more susceptible to this pathway.

Self-Catalysis: Near the pKa of the boronic acid, a self-catalyzed pathway can become significant, where a molecule of the boronic acid itself can act as a proton source for the decomposition of a boronate anion. nih.gov

For heteroarylboronic acids like this compound, the nature of the heteroaromatic ring influences stability. The presence of the oxygen atom in the benzofuran ring affects the electron density at the C2 position and thus the lability of the C-B bond. Careful control of reaction parameters such as pH, temperature, and reaction time is crucial to minimize protodeboronation and maximize the yield of the desired coupling product.

| Pathway | Description | Key Feature |

| Direct Protodeboronation | Protonolysis of the arylboronate anion. | Rate is pH-dependent and sensitive to aryl electronics. |

| Prehydrolytic Pathway | Hydrolysis of a boronic ester to the boronic acid, followed by protodeboronation. | The rate of ester hydrolysis can be the rate-limiting step. |

| Self-Catalysis | A boronic acid molecule protonates a boronate anion. | Can be significant when pH ≈ pKa of the boronic acid. |

Catalytic Roles of Boronic Acids and Their Derivatives

Brønsted-Lewis Acid Catalysis in Organic Transformations

The concept of Brønsted-Lewis acid catalysis involves the simultaneous or sequential action of both Brønsted and Lewis acids to promote a chemical reaction. This synergistic catalysis can lead to enhanced reactivity and selectivity.

There is no specific research available that describes the use of (5-Propylbenzofuran-2-yl)boronic acid as a Brønsted-Lewis acid catalyst in organic transformations. General studies on other boronic acids have shown their potential in this area, but these findings have not been extended to the 5-propylbenzofuran derivative.

Boronic Acid Catalysis in Alcohol and Carbonyl Activation

A significant application of boronic acid catalysis is the activation of alcohols and carbonyl compounds. Through the formation of boronate esters, boronic acids can facilitate nucleophilic attack on the carbon atom of the activated group, enabling a range of synthetic transformations.

Specific studies detailing the role of this compound in the activation of alcohols and carbonyls are not present in the current body of scientific literature. While the broader class of arylboronic acids has been investigated for these purposes, the catalytic behavior of this specific compound remains unexplored.

Metal-Free Catalysis Involving Borane (B79455) Intermediates

Metal-free catalysis is a growing field in organic chemistry, aiming to replace transition metal catalysts with more sustainable alternatives. Boronic acids can participate in metal-free catalytic cycles, often through the in situ generation of borane intermediates.

There are no documented instances of this compound being employed in metal-free catalytic reactions that proceed via borane intermediates. The potential for this compound to act as a catalyst in such transformations has not been reported.

Advanced Research Applications in Organic Synthesis

Diversity-Oriented Synthesis of Benzofuran (B130515) Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The benzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. nih.gov Boronic acids are key reagents in DOS due to their stability, functional group tolerance, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions. semanticscholar.org

(5-Propylbenzofuran-2-yl)boronic acid serves as an ideal building block in this context. It allows for the introduction of the 5-propylbenzofuran motif into a molecular library, providing a specific lipophilic and structural element. By coupling this boronic acid with a diverse set of reaction partners (e.g., aryl halides, triflates) bearing various functional groups and stereocenters, chemists can rapidly generate a large number of unique benzofuran-containing compounds. nih.gov This approach facilitates the exploration of chemical space around the benzofuran scaffold, which is crucial for identifying new lead compounds in medicinal chemistry.

The general strategy involves a multi-component reaction or a sequential coupling process where the boronic acid is one of the key inputs. The selection of building blocks is often guided by statistical molecular design to ensure broad coverage of physicochemical properties like molecular weight and lipophilicity (calculated octanol/water partition coefficient, cLogP). nih.gov

Table 1: Exemplary Building Blocks for Diversity-Oriented Synthesis with this compound

| This compound | Coupling Partner (Aryl Halide) | Potential Resulting Scaffold |

| 4-Bromopyridine | 2-(Pyridin-4-yl)-5-propylbenzofuran | |

| Methyl 4-iodobenzoate | Methyl 4-(5-propylbenzofuran-2-yl)benzoate | |

| 1-Bromo-3,5-dimethoxybenzene | 2-(3,5-Dimethoxyphenyl)-5-propylbenzofuran | |

| N-(4-bromophenyl)acetamide | N-(4-(5-Propylbenzofuran-2-yl)phenyl)acetamide |

Strategies for the Synthesis of Highly Functionalized Benzofuran Derivatives

Beyond creating diverse libraries, this compound is instrumental in the targeted synthesis of highly functionalized and complex benzofuran derivatives. The Suzuki-Miyaura cross-coupling reaction is the most prominent method for this purpose. This reaction involves the palladium-catalyzed coupling of the boronic acid with various organic halides or triflates, offering a reliable and high-yielding route to form carbon-carbon bonds. nih.govnih.gov

Researchers can leverage this reactivity to append a wide range of substituents to the benzofuran core at the 2-position. This allows for the fine-tuning of electronic, steric, and physicochemical properties of the final molecule. For instance, coupling with heteroaryl halides can introduce moieties capable of hydrogen bonding, which is often critical for biological activity. Similarly, coupling with partners containing reactive handles (e.g., esters, aldehydes) allows for further downstream functionalization, enabling the construction of intricate molecular architectures. mdpi.com

Recent advancements in catalysis have expanded the scope of compatible coupling partners, including those with traditionally challenging functional groups. nih.gov This robust methodology ensures that this compound can be incorporated into sophisticated synthetic routes targeting specific natural products or rationally designed therapeutic agents.

Table 2: Suzuki-Miyaura Coupling Reactions for Functionalization

| Substrate 1 | Substrate 2 (Organic Halide/Triflate) | Catalyst System | Product |

| This compound | 2-Iodothiophene | Pd(PPh₃)₄, Na₂CO₃ | 5-Propyl-2-(thiophen-2-yl)benzofuran |

| This compound | 4-Vinylphenyl triflate | Pd(dppf)Cl₂, K₃PO₄ | 5-Propyl-2-(4-vinylphenyl)benzofuran |

| This compound | Ethyl 2-bromoacetate | Pd(OAc)₂, SPhos, Cs₂CO₃ | Ethyl 2-(5-propylbenzofuran-2-yl)acetate |

Stereoselective and Enantioselective Transformations Employing Boronic Acids

The control of stereochemistry is paramount in modern organic synthesis, particularly in the development of pharmaceuticals where different enantiomers can have vastly different biological effects. While boronic acids themselves are achiral, they can participate in stereoselective and enantioselective transformations when used in conjunction with chiral catalysts, substrates, or reagents.

Although specific enantioselective applications involving this compound are not extensively documented in dedicated studies, the principles of asymmetric synthesis with boronic acids are well-established and applicable. One major area is the asymmetric Suzuki-Miyaura cross-coupling to generate axially chiral biaryl compounds. By using a chiral palladium catalyst, the coupling of a benzofuran-2-yl boronic acid with a sterically hindered ortho-substituted aryl halide can proceed with high enantioselectivity.

Another potential application is in the enantioselective 1,4-addition (or conjugate addition) of the benzofuran moiety to α,β-unsaturated compounds, such as enones or enoates. This transformation, often catalyzed by chiral rhodium or palladium complexes, would lead to the formation of chiral β-benzofuranyl ketones or esters, which are valuable intermediates for further synthesis. Such strategies would allow for the creation of specific, optically active benzofuran derivatives, significantly increasing their value as potential drug candidates.

Iterative Carbon-Carbon Bond Forming Reactions for Complex Molecule Assembly

The assembly of complex molecules often requires multiple, sequential carbon-carbon bond-forming steps. Iterative synthesis, where a reaction sequence can be repeated to systematically build a molecule, is a highly efficient strategy. shu.ac.uknih.gov Boronic acids and their esters (like MIDA boronates) are central to many modern iterative cross-coupling methods. nih.gov

This compound can serve as a starting point or an intermediate building block in such an iterative sequence. A general approach involves a bifunctional starting material that contains both a boronic acid (or a protected form) and a halide. The boronic acid end can react in a Suzuki-Miyaura coupling, and after the reaction, the halide on the newly added piece can be converted into a new boronic acid, ready for the next coupling cycle.

A more advanced strategy involves the in situ generation of reactive boronic acids from diazo compounds, which can then be used in controlled, sequential C-C bond formations. shu.ac.uknih.gov In such a scheme, this compound could be reacted with a diazo compound to form a new, more elaborate boronic acid intermediate. This transient species can then be trapped with another reagent or used in a subsequent coupling reaction, allowing for the rapid construction of molecular complexity in a stepwise fashion without the need for isolating each intermediate. shu.ac.uknih.gov This approach provides a powerful tool for assembling complex natural product skeletons or other advanced molecular targets.

Table 3: Hypothetical Iterative Synthesis Scheme

| Step | Starting Material | Reagents | Intermediate/Product | Description |

| 1 | This compound | 4-Bromoiodobenzene, Pd Catalyst (selective coupling at I) | 2-(4-Bromophenyl)-5-propylbenzofuran | Initial Suzuki coupling to introduce a reactive handle. |

| 2 | 2-(4-Bromophenyl)-5-propylbenzofuran | 1. n-BuLi, B(OiPr)₃; 2. H₃O⁺ | (4-(5-Propylbenzofuran-2-yl)phenyl)boronic acid | Conversion of the bromide to a new boronic acid. |

| 3 | (4-(5-Propylbenzofuran-2-yl)phenyl)boronic acid | 2-Iodopyrimidine, Pd Catalyst | 2-(4-(Pyrimidin-2-yl)phenyl)-5-propylbenzofuran | Second Suzuki coupling to elongate the molecule. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.